[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate
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Overview
Description
[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a phenyl group substituted with isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate typically involves the esterification of 2,6-di(propan-2-yl)phenol with 2-pyrrolidin-1-ylacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially modulating their activity. The phenyl group with isopropyl substitutions may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share structural similarities and are used in similar applications.
Phenyl esters: Compounds such as phenyl acetate and phenyl propionate have comparable ester functional groups.
Uniqueness
[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate is unique due to the combination of its pyrrolidine ring and the sterically hindered phenyl group with isopropyl substitutions. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
205443-80-7 |
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Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
[2,6-di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate |
InChI |
InChI=1S/C18H27NO2/c1-13(2)15-8-7-9-16(14(3)4)18(15)21-17(20)12-19-10-5-6-11-19/h7-9,13-14H,5-6,10-12H2,1-4H3 |
InChI Key |
YAMRAZWHCPEMMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)CN2CCCC2 |
Origin of Product |
United States |
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